![molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7](/img/structure/B1384191.png)
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
説明
科学的研究の応用
Synthesis and Chemical Properties
Nucleoside Synthesis : 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one has been used in the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. These nucleosides have potential biochemical significance, as indicated by Hinshaw et al. (1969) in their synthesis of various derivatives like 5-bromotubercidin Hinshaw, Gerster, Robins, & Townsend, 1969.
Catalyzed Synthesis : The compound has been involved in the green and reusable catalyzed synthesis of 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones, showcasing its versatility in organic synthesis Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010.
Biological Properties and Applications
Biochemical and Biological Properties : Brdar and Reich (2008) studied the biochemical and biological properties of 5-bromotubercidin (a derivative of this compound), revealing its potential as a metabolic probe for studying cell-virus relationships Brdar & Reich, 2008.
Antiviral and Antimicrobial Agents : A 2021 study by Hilmy et al. presented the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives, showing promising antimicrobial and antiviral activities, which indicates the potential of this compound in the development of new therapeutic agents Hilmy, Tag, Aish, Elsafty, & Attia, 2021.
作用機序
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is suggested that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at 2-8°c .
生化学分析
Biochemical Properties
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with nucleic acids. It has been shown to interact with several key enzymes, including kinases and polymerases, which are essential for cellular signaling and DNA replication processes . The compound’s bromine atom at the 5-position enhances its binding affinity to these enzymes, leading to potent inhibitory effects. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK and PI3K/AKT pathways . By inhibiting key kinases in these pathways, the compound can modulate gene expression and cellular metabolism, leading to altered cell proliferation and apoptosis rates. In cancer cells, for instance, this compound has demonstrated the ability to induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound’s pyrrolo[2,3-d]pyrimidine core allows it to fit snugly into the active sites of enzymes, where it can inhibit catalytic activity by blocking substrate access or by inducing conformational changes that render the enzyme inactive[5][5]. Additionally, the bromine atom enhances the compound’s electrophilicity, facilitating covalent bonding with nucleophilic residues in the enzyme’s active site . These interactions result in effective inhibition of enzyme function and subsequent downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions or prolonged exposure to light. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several hours post-treatment, with gradual reduction in activity as the compound degrades . Long-term studies in vivo have indicated potential cumulative effects, with repeated dosing leading to sustained modulation of target pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit target enzymes without significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity, likely due to off-target interactions and accumulation of the compound in vital organs . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic responses, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NADPH and glutathione play a role in the compound’s detoxification and clearance from the body.
特性
IUPAC Name |
5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAXRSIRZNYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298553 | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-97-7 | |
| Record name | 22276-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



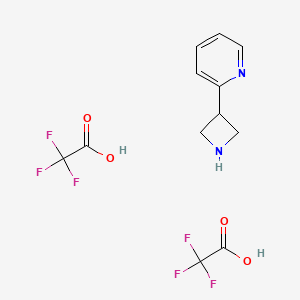
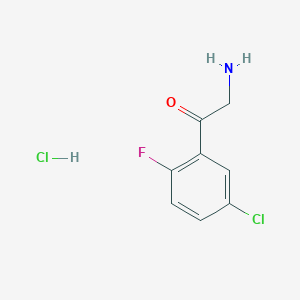
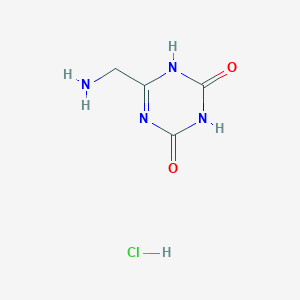
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)


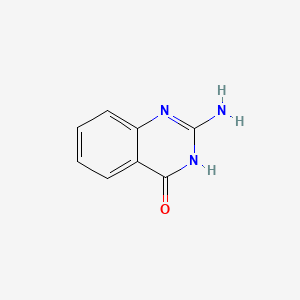
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
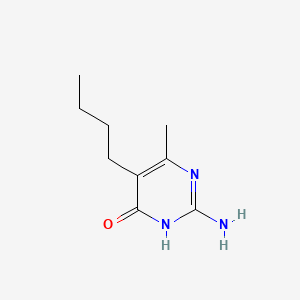
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)

